cl-387785 - 253310-44-0

cl-387785

Catalog Number: EVT-8140669
CAS Number: 253310-44-0
Molecular Formula: C18H13BrN4O
Molecular Weight: 381.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-{4-[(3-bromophenyl)amino]quinazolin-6-yl}but-2-ynamide is a member of the class of quinazolines that is 4,6-diaminoquinazoine in which the one of the hydrogens attached to the amino group at position 4 has been replaced by a m-bromophenyl group while one of the hydrogens attached to the amino group at position 6 has been replaced by a but-2-ynoyl group. It has a role as an epidermal growth factor receptor antagonist, an antineoplastic agent and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a member of quinazolines, a ynamide, a member of bromobenzenes and a secondary carboxamide.
Source

CL-387785 was developed through extensive research aimed at identifying selective inhibitors for the epidermal growth factor receptor. It is commercially available from various suppliers, including Bertin Bioreagent and MedChemExpress, which provide it in different quantities and formulations for research purposes .

Classification

CL-387785 is classified as an irreversible tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor. Its classification falls under organic compounds with a focus on medicinal chemistry due to its applications in oncology .

Synthesis Analysis

Methods

The synthesis of CL-387785 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. The synthetic pathway often utilizes various organic reactions such as nucleophilic substitutions and cyclization processes.

Technical Details

The synthetic route can be summarized as follows:

  1. Formation of Pyrimidine Derivatives: Initial steps involve creating pyrimidine rings, which serve as the backbone for further modifications.
  2. Coupling Reactions: The introduction of functional groups is achieved through coupling reactions with aniline derivatives.
  3. Final Purification: The compound is purified using chromatographic techniques to achieve a high level of purity (≥95%) necessary for biological assays .
Molecular Structure Analysis

Structure

The molecular formula of CL-387785 is C18H19BrN6C_{18}H_{19}BrN_{6}, with a molecular weight of approximately 381.2 g/mol. The structural representation reveals a complex arrangement featuring a pyrimidine core linked to various functional groups that enhance its binding affinity to the epidermal growth factor receptor.

Data

The compound's structural formula can be expressed using SMILES notation as BrC1=CC(NC2=NC=NC3=C2C=C(NC(C#CC)=O)C=C3)=CC=C1, highlighting its intricate connectivity and functional diversity .

Chemical Reactions Analysis

Reactions

CL-387785 undergoes several chemical reactions that are crucial for its activity as an inhibitor. Notably, it engages in reversible interactions with the epidermal growth factor receptor, leading to inhibition of downstream signaling pathways.

Technical Details

The mechanism of action involves:

  • Binding Affinity: The compound binds irreversibly to the active site of the epidermal growth factor receptor.
  • Inhibition of Phosphorylation: By blocking phosphorylation events, CL-387785 effectively halts cell proliferation signals in cancer cells .
Mechanism of Action

Process

The mechanism by which CL-387785 exerts its effects involves several key processes:

  1. Inhibition of Tyrosine Kinase Activity: The compound binds to the tyrosine kinase domain of the epidermal growth factor receptor, preventing substrate phosphorylation.
  2. Induction of Apoptosis: Studies have shown that treatment with CL-387785 can lead to G1 phase cell cycle arrest and subsequent apoptosis in cancer cell lines through down-regulation of cyclin D1 .
  3. Impact on Cellular Signaling: By inhibiting the epidermal growth factor receptor pathway, CL-387785 disrupts critical signaling cascades involved in tumor growth and survival .

Data

Experimental data demonstrate that CL-387785 effectively reduces cell viability in EGFR-dependent cancer models, supporting its potential as a therapeutic agent against EGFR-driven malignancies .

Physical and Chemical Properties Analysis

Physical Properties

CL-387785 is presented as a crystalline solid with a high purity level (≥95%). Its physical characteristics include:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

The chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data indicates that proper storage conditions are essential for maintaining its integrity and efficacy .

Applications

CL-387785 has significant scientific uses primarily in cancer research:

  1. Cancer Treatment Research: Used extensively in preclinical studies to evaluate its efficacy against various cancers driven by mutations in the epidermal growth factor receptor.
  2. Drug Development: Serves as a lead compound for developing new inhibitors targeting similar pathways or enhancing selectivity against specific mutations.
  3. Biochemical Assays: Employed in assays designed to measure kinase activity and evaluate potential drug interactions within cellular systems .
Introduction to CL-387785 in Targeted Cancer Therapy

Role of Epidermal Growth Factor Receptor in Oncogenic Signaling and Therapeutic Targeting

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that activates downstream signaling cascades (mitogen-activated protein kinase, phosphoinositide 3-kinase, and Janus kinase/Signal Transducer and Activator of Transcription pathways) upon ligand binding. These pathways regulate cellular proliferation, survival, and differentiation. In non-small cell lung cancer (NSCLC), somatic mutations in the EGFR gene drive oncogenesis in 10%-15% of Caucasian and up to 50% of Asian patients. The most prevalent mutations—exon 19 deletions (delE746_A750) and exon 21 point mutations (L858R)—confer constitutive kinase activation independent of ligand binding. These mutations destabilize the autoinhibited conformation of EGFR, increasing its affinity for adenosine triphosphate (ATP) competitive inhibitors like gefitinib and erlotinib while reducing ATP affinity. This dual effect creates "oncogene addiction," making mutant EGFR a compelling therapeutic target [1] [5] [8].

Table 1: Prevalence and Biochemical Impact of Major EGFR Mutations in NSCLC

Mutation TypeFrequency (%)ATP Affinity (Km)Inhibitor Sensitivity (vs. Wild-Type)
Exon 19 Deletion~45%Decreased>100-fold increase
L858R (Exon 21)~40%Decreased>50-fold increase
Wild-Type EGFR-StandardBaseline
T790M (Gatekeeper)~50% of resistant casesIncreasedResistance

Emergence of Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitor Resistance and the Need for Irreversible Inhibitors

Despite high initial response rates to first-generation epidermal growth factor receptor-tyrosine kinase inhibitors (e.g., gefitinib, erlotinib), acquired resistance typically develops within 9-14 months. The gatekeeper mutation T790M—a threonine-to-methionine substitution at residue 790—accounts for approximately 50% of resistance cases. Contrary to early hypotheses, crystallographic studies reveal that T790M does not primarily confer resistance through steric hindrance of inhibitor binding. Instead, it restores ATP affinity to near-wild-type levels (increase of >10-fold) by enlarging the hydrophobic pocket and altering kinase domain dynamics. This elevates the concentration of competitive inhibitors required to block ATP binding, which is therapeutically unachievable due to concomitant wild-type epidermal growth factor receptor inhibition and associated toxicities (e.g., skin rash, diarrhea) [1] [5] [8].

Table 2: Mechanisms of Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitor Resistance

Resistance MechanismFrequencyEffect on Kinase FunctionLimitation of 1st-Gen Inhibitors
T790M Mutation~50%↑ ATP affinity (Km reduced 10-fold)Competitive inhibition insufficient
MET Amplification~20%Bypasses epidermal growth factor receptor signalingTarget specificity
Phenotypic Transformation~5%-10%Loss of epidermal growth factor receptor dependenceMechanism-agnostic resistance

Irreversible inhibitors address this limitation by forming covalent bonds with cysteine 797, a residue adjacent to the ATP-binding pocket. This covalent modification enables sustained kinase suppression despite increased ATP affinity. However, early irreversible inhibitors (e.g., afatinib) still potently inhibit wild-type epidermal growth factor receptor, causing dose-limiting toxicities. This underscored the need for mutant-selective irreversible inhibitors [1] [5].

CL-387785 as a Second-Generation Irreversible Epidermal Growth Factor Receptor Inhibitor: Historical Development

CL-387785 (chemical name: N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide; synonyms: EKI-785, WAY-EKI 785) emerged from systematic efforts to optimize 4-anilinoquinazoline scaffolds. Its design incorporates:

  • A Michael Acceptor Moiety: A butynamide group positioned to undergo nucleophilic addition with cysteine 797 in the epidermal growth factor receptor ATP-binding site.
  • Quinazoline Core: Facilitates hydrogen bonding with hinge residue methionine 793.
  • 3-Bromoanilino Substituent: Enhances hydrophobic interactions within the kinase pocket [3] [6] [10].

CL-387785 exhibits picomolar potency against epidermal growth factor receptor (IC₅₀ = 370 ± 120 pM) and retains activity against T790M mutants by leveraging covalent bond formation. Biochemical assays demonstrate that it overcomes T790M-mediated resistance by achieving sustained kinase inhibition even with elevated ATP concentrations. In H1975 NSCLC cells (harboring L858R/T790M), CL-387785 suppresses epidermal growth factor receptor autophosphorylation and downstream signaling (e.g., extracellular signal-regulated kinase 1/2, protein kinase B), correlating with growth arrest [2] [6] [10].

Table 3: Biochemical and Cellular Profile of CL-387785

PropertyValue/CharacteristicSignificance
IC₅₀ (Recombinant EGFR)370 ± 120 pMSub-nanomolar potency
Cellular IC₅₀ (H1975)15–20 µMEffective against T790M mutants
Covalent Binding TargetCysteine 797Irreversible inhibition
SelectivityModerate (inhibits TEC-family kinases)Broader kinome activity than later agents

Notably, CL-387785’s efficacy extends beyond monotherapy. Synergistic effects occur with:

  • Blebbistatin: Disrupts epidermal growth factor receptor interactions with cytoskeletal components (myosin heavy chain 9, β-actin) in H1975 nuclei, enhancing apoptosis and suppressing cyclooxygenase-2 expression [7].
  • Cobalt(III)-Prodrug Systems: Hypoxia-activated conjugates release CL-387785 derivatives selectively in tumors, reducing off-target effects [4].

Despite its preclinical promise, CL-387785’s clinical translation was limited by pharmacokinetic challenges and moderate selectivity. However, it provided a critical proof-of-concept for covalent inhibition, directly informing third-generation inhibitors (e.g., osimertinib). Its role as a chemical tool continues to elucidate resistance biology and combination strategies [1] [4] [7].

Properties

CAS Number

253310-44-0

Product Name

cl-387785

IUPAC Name

N-[4-(3-bromoanilino)quinazolin-6-yl]but-2-ynamide

Molecular Formula

C18H13BrN4O

Molecular Weight

381.2 g/mol

InChI

InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23)

InChI Key

BTYYWOYVBXILOJ-UHFFFAOYSA-N

SMILES

CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br

Canonical SMILES

CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.